molecular formula C17H13BrN4O3S B3563996 4-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide

4-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide

Cat. No.: B3563996
M. Wt: 433.3 g/mol
InChI Key: BKTFDBBOMZMAIE-UHFFFAOYSA-N
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Description

4-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide is a complex organic compound that features a bromine atom, a pyrimidinylsulfamoyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and coupled products with extended aromatic systems.

Mechanism of Action

The mechanism of action of 4-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromine atom allows for further functionalization, and the pyrimidinylsulfamoyl group provides specific interactions with biological targets, making it a valuable compound in medicinal chemistry and material science.

Properties

IUPAC Name

4-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4O3S/c18-13-4-2-12(3-5-13)16(23)21-14-6-8-15(9-7-14)26(24,25)22-17-19-10-1-11-20-17/h1-11H,(H,21,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTFDBBOMZMAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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